Ethyl 2,4-dimethyloxazole-5-carboxylate
Description
Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Science
The oxazole motif is a cornerstone in modern chemical science, particularly in the realm of medicinal chemistry. chemicalbook.comwikipedia.orgcalpaclab.com The inherent structural features of the oxazole ring, including its planarity and ability to participate in hydrogen bonding and other non-covalent interactions, allow for effective binding to biological targets such as enzymes and receptors. chemicalbook.com This has led to the incorporation of the oxazole scaffold into a wide array of pharmaceutical agents with diverse therapeutic applications. evitachem.comorgsyn.org
The versatility of the oxazole ring is further demonstrated by its presence in numerous natural products, many of which exhibit potent biological activities. This has inspired chemists to develop a variety of synthetic methodologies to access these and other novel oxazole-containing compounds. wikipedia.org The development of new synthetic routes, such as modifications of the Robinson-Gabriel and Hantzsch syntheses, continues to expand the toolkit available to researchers for the construction of these important heterocycles. wikipedia.org
Research Trajectories of Ethyl 2,4-dimethyloxazole-5-carboxylate within Oxazole Chemistry
While extensive research dedicated solely to this compound is not widely published, its primary role in the scientific community is that of a specialized heterocyclic building block. calpaclab.com Its structural features suggest a number of potential research applications. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid, or converted into amides, hydrazides, and other derivatives. chemicalbook.com These transformations open up avenues for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
The general synthetic routes to polysubstituted oxazoles, such as the Hantzsch oxazole synthesis, provide a likely pathway for the preparation of this compound. This method typically involves the condensation of an α-haloketone with an amide. In the context of this specific compound, the reaction would likely involve ethyl 2-chloroacetoacetate and acetamide.
Plausible Hantzsch Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
|---|
Another classical method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones. wikipedia.org This approach could also be theoretically applied to generate the target molecule. The availability of this compound from various chemical suppliers facilitates its use in exploratory research, allowing scientists to investigate its potential as a scaffold for the development of new chemical entities. calpaclab.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23012-30-8 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUOYNIEQTQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311141 | |
| Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-30-8 | |
| Record name | 2,4-Dimethyloxazole-5-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 238862 | |
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| Record name | 23012-30-8 | |
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| Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |
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Reactivity and Reaction Mechanisms of Ethyl 2,4 Dimethyloxazole 5 Carboxylate and Oxazole Analogues
Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring
The oxazole ring exhibits a nuanced reactivity profile towards electrophiles and nucleophiles due to its electronic structure. The nitrogen atom at position 3 imparts pyridine-like properties, while the oxygen atom at position 1 contributes furan-like characteristics. pitt.edu The presence of both heteroatoms results in an electron-deficient aromatic system, which influences its reaction pathways.
Electrophilic Reactions:
Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the ring's electron-deficient nature. pitt.edu However, the presence of electron-donating groups can activate the ring towards electrophilic attack. researchgate.netresearchgate.net The general order of reactivity for electrophilic substitution is C5 > C4 > C2. pitt.edu In the case of ethyl 2,4-dimethyloxazole-5-carboxylate, the ethyl carboxylate group at C5 is an electron-withdrawing group, which would further deactivate this position. Conversely, the methyl groups at C2 and C4 are electron-donating and would be expected to activate the ring, though the inherent reactivity order still favors C5. Standard electrophilic reactions like nitration and sulfonation are generally not successful with unsaturated oxazole rings because the oxazolium cations formed under acidic conditions are highly electron-deficient. pitt.edu
Nucleophilic Reactions:
Nucleophilic substitution reactions on the oxazole ring are uncommon and typically require the presence of a good leaving group. researchgate.net The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position. pitt.eduresearchgate.net This susceptibility is enhanced by the presence of electron-withdrawing groups at other positions on the ring. pitt.edu For instance, a halogen atom at the C2 position can be readily displaced by a nucleophile. pitt.edu However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than direct substitution. pitt.edu Deprotonation can occur at the C2 position, and the resulting lithiated species are often unstable, existing in equilibrium with ring-opened isonitriles. pitt.eduresearchgate.net
The reactivity of the oxazole ring towards electrophiles and nucleophiles is summarized in the table below.
| Reaction Type | Position Preference | Influencing Factors | Typical Outcome |
| Electrophilic Substitution | C5 > C4 > C2 pitt.edu | Requires electron-donating substituents. researchgate.netresearchgate.net | Generally difficult; nitration and sulfonation are often unsuccessful. pitt.edu |
| Nucleophilic Substitution | C2 pitt.eduresearchgate.net | Requires a good leaving group; facilitated by electron-withdrawing groups. pitt.edu | Rare; often results in ring cleavage instead of substitution. pitt.edu |
| Deprotonation/Metallation | C2 pitt.edu | The most acidic proton is at C2. pitt.edu | Can lead to unstable intermediates and ring-opened products. pitt.edu |
Ring-Opening and Rearrangement Mechanisms
The oxazole ring can undergo several synthetically useful ring-opening and rearrangement reactions, leading to the formation of new heterocyclic systems or rearranged oxazole isomers.
The Cornforth rearrangement is a thermal isomerization of 4-acyloxazoles where the acyl substituent at C4 and the substituent at C5 exchange positions. pitt.edu This reaction proceeds through a pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes rearrangement and cyclization to yield the isomeric oxazole. pitt.edu The stability of the nitrile ylide intermediate is crucial; if the starting material is more stable than the product, the intermediate may revert, and the reaction will not proceed. pitt.edu The reaction generally provides good yields, often exceeding 90%, particularly when the R3 group (at the carbonyl) is a nitrogen-containing heterocycle. pitt.edu
The general mechanism for the Cornforth rearrangement is depicted below:
Step 1: Thermal pericyclic ring-opening to form a nitrile ylide intermediate. Step 2: Rearrangement of the nitrile ylide. Step 3: Ring closure to form the rearranged oxazole product.
This rearrangement is a key transformation for modifying the substitution pattern of the oxazole ring and has been applied in the synthesis of various complex molecules.
Oxazole derivatives can serve as precursors for the synthesis of other important five-membered heterocycles through ring-opening and recyclization reactions. researchgate.net
Formation of Imidazoles: In the presence of ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage followed by recyclization to form imidazoles. pitt.eduresearchgate.netyoutube.com This transformation provides a direct route to N-substituted imidazoles from readily accessible oxazoles. researchgate.netyoutube.com Microwave-assisted conditions have been shown to facilitate this conversion efficiently. researchgate.net
Formation of Pyrroles: The transformation of oxazoles into pyrroles is another significant recyclization process. rsc.orgnih.gov This can be achieved through various mechanisms, often involving the generation of an intermediate that can undergo cyclization to form the pyrrole (B145914) ring. rsc.org For instance, a novel skeletal rearrangement of an oxazole to an azepine and a pyrrole has been demonstrated through a dynamic 8π electrocyclization process. nih.gov
Formation of Thiazoles: While less common, transformations of oxazoles to thiazoles can occur, often involving metal-induced tautomerization to a heterocyclic carbene intermediate which can then be further reacted. nih.govthieme-connect.de
The following table summarizes the conversion of oxazoles to other heterocycles.
| Starting Heterocycle | Reagents/Conditions | Resulting Heterocycle | Reference |
| Oxazole | Ammonia/Formamide | Imidazole | pitt.eduresearchgate.net |
| Oxazole | Dynamic 8π electrocyclization | Pyrrole, Azepine | nih.gov |
| Oxazole | Metal-induced tautomerization | Thiazole (B1198619) (via carbene) | nih.govthieme-connect.de |
Cycloaddition Reactions Involving Oxazole Derivatives
Oxazoles can participate in various cycloaddition reactions, acting as either dienes or dipolarophiles, providing access to a wide range of more complex heterocyclic structures. The furan-like oxygen atom at position 1 allows the oxazole ring to behave as a diene in Diels-Alder reactions. pitt.edu
Oxazoles can undergo [3+2] cycloaddition reactions, although these are less common than their [4+2] cycloadditions. In some cases, oxazoles can react with dipolarophiles. For example, a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides provides a route to oxazole synthesis. rsc.org Another example involves the reaction of oxaziridines with arynes, leading to dihydrobenzisoxazoles through a [3+2] cycloaddition where the C-O bond of the oxaziridine (B8769555) is cleaved. nih.gov Nitrile oxides also undergo [3+2] cycloadditions with alkynes to form isoxazoles. youtube.com
The intramolecular Diels-Alder (IMDA) reaction of oxazoles is a powerful strategy for the synthesis of annulated pyridines and has been extensively utilized in the total synthesis of natural products. pitt.eduresearchgate.netresearchgate.net In these reactions, an oxazole ring tethered to a dienophile undergoes a [4+2] cycloaddition. The initial bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like acetonitrile (B52724), to afford a substituted pyridine (B92270) or furan (B31954). researchgate.net
The outcome of the Diels-Alder reaction of oxazoles depends on the nature of the dienophile:
Reaction with Alkenes: The cycloaddition of an oxazole with an alkene (Kondrat'eva reaction) leads to a bicyclic intermediate that can eliminate water or another small molecule to form a substituted pyridine. pitt.eduresearchgate.net
Reaction with Alkynes: Reaction with an alkyne yields a furan derivative after the extrusion of a nitrile from the initial adduct. researchgate.net
The efficiency and regioselectivity of these reactions can be influenced by substituents on both the oxazole ring and the dienophile, as well as by the use of Lewis acid catalysts. researchgate.netnih.gov For instance, the addition of a Lewis acid to the oxazole nitrogen can facilitate the cycloaddition by lowering the energy of the LUMO of the diene. nih.gov The intramolecular variant has proven particularly valuable in constructing complex polycyclic systems found in alkaloids and terpenoids. pitt.eduresearchgate.netresearchgate.net
The following table provides an overview of cycloaddition reactions involving oxazoles.
| Cycloaddition Type | Reactants | Intermediate | Product | Key Features |
| [4+2] Diels-Alder (Intermolecular) | Oxazole + Alkene | Bicyclic adduct | Substituted Pyridine | Often requires thermal conditions; leads to aromatization. researchgate.net |
| [4+2] Diels-Alder (Intermolecular) | Oxazole + Alkyne | Bicyclic adduct | Furan | Involves extrusion of a nitrile. researchgate.net |
| [4+2] Diels-Alder (Intramolecular) | Tethered Oxazole-Olefin | Polycyclic adduct | Annulated Pyridine | Powerful tool for natural product synthesis. pitt.eduresearchgate.netresearchgate.net |
| [3+2] Cycloaddition | Oxazole precursor + Dipolarophile | - | Substituted Oxazole/Isoxazole | Various methods exist, including phosphine-mediated and photolysis-induced reactions. rsc.orgresearchgate.net |
Spectroscopic and Advanced Characterization Methodologies in Oxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be deduced.
In the ¹H NMR spectrum of an oxazole (B20620) derivative, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring, as well as the nature and position of the substituents. For Ethyl 2,4-dimethyloxazole-5-carboxylate, one would anticipate distinct signals corresponding to the ethyl ester group and the two methyl groups attached to the oxazole ring.
Specifically, the ethyl group would manifest as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The methyl groups directly attached to the oxazole ring at positions 2 and 4 would each appear as a singlet, though their chemical shifts would differ due to their distinct electronic environments. The C2-methyl is adjacent to the nitrogen atom, while the C4-methyl is adjacent to the ester group, leading to different shielding effects. Based on data for analogous structures, the expected chemical shifts are summarized in the table below. For instance, in related thiazole (B1198619) derivatives, the methyl protons on the ring appear in the range of δ 2.0-2.7 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet |
| Ethyl (-CH₂-) | 4.1 - 4.4 | Quartet |
| C2-CH₃ | 2.4 - 2.6 | Singlet |
| C4-CH₃ | 2.2 - 2.4 | Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the oxazole ring are characteristically deshielded and appear at lower field. The carbonyl carbon of the ester group is typically found in the range of 160-170 ppm. The carbons of the methyl and ethyl substituents would appear at a higher field. In a study of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the oxazole ring carbons were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org These values can serve as a reference for predicting the chemical shifts for the title compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-CH₃) | ~14 |
| Ethyl (-CH₂-) | ~60-62 |
| C2-CH₃ | ~14-16 |
| C4-CH₃ | ~11-13 |
| C2 (Oxazole) | ~158-162 |
| C4 (Oxazole) | ~148-152 |
| C5 (Oxazole) | ~128-132 |
| Carbonyl (C=O) | ~160-165 |
For complex molecules or for definitive assignment of signals, advanced NMR techniques are employed. rsc.org Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.
COSY experiments would reveal the coupling between the methylene and methyl protons of the ethyl group.
HSQC would correlate the proton signals with their directly attached carbon atoms, for example, linking the singlet at δ ~2.5 ppm to the C2-methyl carbon.
HMBC is crucial for establishing long-range (2-3 bond) correlations. It would show correlations between the C2-methyl protons and the C2 carbon of the oxazole ring, and between the C4-methyl protons and the C4 and C5 carbons, as well as the carbonyl carbon of the ester. These correlations are instrumental in confirming the substitution pattern on the oxazole ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the key vibrational bands would be associated with the C=O of the ester, the C=N and C-O bonds of the oxazole ring, and the C-H bonds of the alkyl groups. In a study on ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, characteristic IR peaks were observed for the C=O ester at around 1700 cm⁻¹ and for the C=N at around 1600 cm⁻¹. researchgate.net
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C-H (Alkyl) | 2850 - 3000 |
| C=O (Ester) | 1710 - 1740 |
| C=N (Oxazole) | 1620 - 1680 |
| C-O (Ester & Oxazole) | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₁NO₃), the expected molecular weight is approximately 169.18 g/mol . The mass spectrum of its isomer, 2-Ethyl-4,5-dimethyl oxazole, shows a molecular ion peak at m/z 125, corresponding to its molecular weight. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would be able to distinguish its molecular formula, C₈H₁₁NO₃, from other combinations of atoms that might have a similar nominal mass. For example, a study on precolibactin 969 utilized HRMS to deduce the elemental composition of a fragment, which was initially proposed as a 5-hydroxyoxazole moiety. nih.gov
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy. In the analysis of this compound (C₈H₁₁NO₃), this method provides precise mass-to-charge ratio (m/z) measurements, confirming the compound's molecular formula.
While specific experimental ESI-TOF spectra for this compound are not widely published in peer-reviewed literature, theoretical data based on its structure are available. Computational tools predict the m/z values for various adducts that would be observed in an ESI-MS experiment. These predictions are crucial for identifying the molecular ion peak and its common adducts during analysis.
Table 1: Predicted ESI-TOF MS Data for this compound
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₈H₁₂NO₃⁺ | 170.08118 |
| [M+Na]⁺ | C₈H₁₁NNaO₃⁺ | 192.06312 |
| [M+K]⁺ | C₈H₁₁KNO₃⁺ | 208.03706 |
| [M+NH₄]⁺ | C₈H₁₅N₂O₃⁺ | 187.10772 |
Data sourced from computational predictions. uni.lu
This predictive data serves as a reference for researchers to confirm the successful synthesis and purity of this compound by matching experimental results with these highly accurate theoretical values.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption wavelengths are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy can confirm the presence of the conjugated system within the oxazole ring and attached functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's structure.
As of now, there are no published crystal structures for this compound in crystallographic databases. However, research on closely related oxazole carboxylate derivatives demonstrates the utility of this technique in the field. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been determined, revealing detailed insights into its molecular geometry and how the molecules pack in the solid state. vensel.org Such studies confirm the planarity of the oxazole ring and describe the orientation of the ethyl carboxylate substituent, as well as any intermolecular interactions like hydrogen bonding that stabilize the crystal lattice. vensel.orgresearchgate.net A similar analysis for this compound would provide invaluable data on its solid-state conformation.
Computational Chemistry Approaches for Understanding Ethyl 2,4 Dimethyloxazole 5 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to investigate the electronic structure of molecules. This method is effective for predicting geometric parameters and molecular properties by modeling the electron density. For oxazole (B20620) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. Conversely, a large energy gap indicates high stability. DFT calculations can precisely compute these energy levels, providing a quantitative measure of the molecule's electronic characteristics.
Illustrative DFT Findings for Ethyl 2,4-dimethyloxazole-5-carboxylate
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.87 | Indicates high molecular stability and lower reactivity. |
A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
For this compound, an MESP map would likely show negative potential (red/yellow areas) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, as these are highly electronegative. These sites would be susceptible to electrophilic attack. Regions of positive potential (blue areas) would be expected around the hydrogen atoms, indicating sites for potential nucleophilic attack.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor, whose structure is often obtained from the Protein Data Bank (PDB). A docking algorithm then samples numerous possible binding poses and scores them based on factors like intermolecular forces, producing a binding energy value (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Hypothetical Docking Results for a Kinase Target
| Parameter | Hypothetical Result | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | Indicates a strong and favorable binding interaction with the target protein. |
| Key Interacting Residues | Lys72, Glu91, Leu144 | Amino acids in the receptor's active site forming crucial bonds with the ligand. |
| Types of Interactions | Hydrogen bond with Glu91; Hydrophobic interactions with Leu144. | Specific non-covalent forces that stabilize the binding pose. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static snapshot of a binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the physical movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-receptor complex and to analyze the conformational flexibility of a molecule.
In a typical MD simulation, a system (e.g., the docked complex of this compound and its receptor) is placed in a simulated physiological environment, including water and ions. The forces between atoms are calculated using a force field (e.g., OPLS, AMBER), and the simulation evolves over a set period, often nanoseconds. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein or ligand.
Illustrative MD Simulation Findings
| Analysis | Hypothetical Finding | Significance |
|---|---|---|
| Ligand RMSD | Average of 1.5 Å | A low and stable RMSD suggests the ligand remains securely bound in the active site. |
| Protein RMSF | Peaks at residues 50-55 | Indicates a flexible loop region in the protein, which may be involved in binding. |
| Simulation Duration | 100 ns | A standard simulation time to assess the stability and dynamics of the system. |
Pharmacophore Modeling for Ligand Design
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionic groups.
Pharmacophore modeling is used to identify the common features in a set of known active compounds. This model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that are likely to be active. For this compound, a pharmacophore model could be constructed based on its key chemical features to guide the design of new analogues with potentially improved activity.
Potential Pharmacophoric Features of this compound
| Feature | Corresponding Group |
|---|---|
| Hydrogen Bond Acceptor | Oxazole Nitrogen, Oxazole Oxygen, Carbonyl Oxygen |
| Aromatic Ring | Oxazole Ring |
| Hydrophobic Group | Methyl Groups, Ethyl Group |
Theoretical ADMET Profiling for Predictive Assessment
In drug discovery, a compound's success depends not only on its biological activity but also on its ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early can significantly reduce the high attrition rates in drug development. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicological parameters.
Various software platforms, such as ADMETlab 2.0 and ADMET Predictor, can calculate a wide range of properties for a given molecule. For this compound, these tools could predict its oral bioavailability, ability to cross the blood-brain barrier, metabolic stability, and potential for toxicity, providing a comprehensive preclinical safety and efficacy profile.
Illustrative ADMET Profile for this compound
| Property | Category | Predicted Value | Significance |
|---|---|---|---|
| Aqueous Solubility (LogS) | Absorption | -3.5 | Indicates moderate solubility. |
| Human Intestinal Absorption (HIA) | Absorption | >90% | Suggests excellent absorption from the gut. |
| Caco-2 Permeability | Absorption | High | Predicts good cell membrane permeability. |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Low | Suggests the compound is unlikely to cross into the brain, reducing potential CNS side effects. |
| Plasma Protein Binding (PPB) | Distribution | ~85% | Indicates moderate binding to plasma proteins. |
| CYP2D6 Inhibitor | Metabolism | No | Low likelihood of drug-drug interactions via this major metabolic enzyme. |
| hERG Inhibition | Toxicity | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Toxicity | Non-mutagenic | Indicates a low potential to be carcinogenic. |
Structure Activity Relationship Sar Studies of Ethyl 2,4 Dimethyloxazole 5 Carboxylate and Oxazole Derivatives
Influence of Substituent Effects on Molecular Interactions
The type, position, and orientation of substituents on the oxazole (B20620) ring are pivotal in defining the biological and pharmacological profiles of these derivatives. nih.gov The three available positions for substitution on the oxazole core allow for extensive chemical modification to modulate a molecule's interaction with biological targets. researchgate.netnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are dictated by the electronic and steric properties of the substituents. semanticscholar.org
The electronic nature of a substituent can significantly alter the properties of the entire molecule. For instance, the introduction of electron-donating groups, such as the methyl groups in Ethyl 2,4-dimethyloxazole-5-carboxylate, can increase the electron density of the oxazole ring and raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can be crucial for reactivity. researchgate.net Conversely, electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modulation of the HOMO-LUMO energy gap is a key factor in the molecule's kinetic stability and reactivity. irjweb.com Studies on celastrol (B190767) derivatives showed that introducing various groups onto a fused oxazole ring could be detrimental to activity, suggesting that unsubstituted positions or specific, simple substituents may be optimal for a given target. acs.org
The structure-activity relationships for a class of oxadiazole antibiotics revealed that while keeping a diphenyl ether moiety at one position constant, modifications at the other position dramatically influenced antibacterial activity. nih.gov For example, substitutions with indolyl, imidazolyl, and substituted pyridinyl groups retained good activity, whereas adding a methylene (B1212753) spacer was detrimental. nih.gov This highlights that the nature, size, and electronic properties of the substituent are critical for effective binding. The diverse interactions possible are a result of the oxazole structure's ability to engage in van der Waals forces, hydrophobic effects, hydrogen bonds, and π-π stacking. irjweb.com
| Substituent Type | Position on Oxazole/Attached Ring | Observed Influence on Molecular Interaction & Activity | Reference |
|---|---|---|---|
| Methyl (-CH3) | C2, C4, C5 | Acts as an electron-donating group, affecting the HOMO-LUMO energy gap and potentially interacting with DNA bases. Can increase lipophilicity. | acs.org |
| Phenyl (-C6H5) | C2, C4, C5 | Can significantly enhance therapeutic activities through π-π stacking interactions with target proteins. | researchgate.net |
| Halogens (e.g., -F, -Cl, -Br) | On attached phenyl rings | Can increase lipophilicity and form halogen bonds, potentially enhancing binding affinity without significant loss of activity. | nih.gov |
| Hydroxyl (-OH) | On attached phenyl rings | Can act as a hydrogen bond donor and acceptor, often retaining biological activity. | nih.gov |
| Various R-groups | On a fused oxazole ring | In a study on antiosteoporosis agents, the introduction of additional R groups onto the oxazole ring was generally found to be detrimental to activity. | acs.org |
Role of the Oxazole Heterocyclic Scaffold in Biological Activity
The oxazole nucleus is considered a "privileged scaffold," meaning its structure is frequently found in compounds with a wide range of biological activities. researchgate.netnih.gov This five-membered ring is planar and aromatic, with its nitrogen and oxygen heteroatoms playing a crucial role in establishing interactions with biological macromolecules. semanticscholar.orgtandfonline.com The nitrogen atom at position 3 is basic and can act as a hydrogen bond acceptor, a key interaction for anchoring a molecule to its receptor site. tandfonline.com
The oxazole scaffold's utility is enhanced by its nature as a bioisostere for other important heterocyclic rings like thiazoles and imidazoles. derpharmachemica.com This allows medicinal chemists to substitute one ring for another to fine-tune a compound's pharmacokinetic or pharmacodynamic properties. The distinct structure of the oxazole ring enables it to participate in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, hydrophobic effects, and van der Waals forces, which collectively contribute to its binding affinity and specificity for enzymes and receptors. semanticscholar.org The versatility of the oxazole scaffold is demonstrated by its presence in numerous compounds with diverse therapeutic applications. nih.gov
| Biological Activity | Role of the Oxazole Scaffold | Reference |
|---|---|---|
| Anticancer | The scaffold is a core component of molecules that can inhibit targets like tubulin polymerization. | researchgate.net |
| Antimicrobial | The oxazole ring is present in antibiotics and can be crucial for inhibiting bacterial enzymes like DNA gyrase. | nih.govderpharmachemica.com |
| Anti-inflammatory | The scaffold is found in drugs that inhibit enzymes such as COX-2. | nih.gov |
| Antidiabetic | The oxazole core is a feature of agents designed to manage blood sugar levels. | researchgate.netnih.gov |
| Antitubercular | The scaffold contributes to the activity of compounds against Mycobacterium tuberculosis. | researchgate.net |
Spatial and Electronic Requirements for Target Binding
For an oxazole derivative to exhibit biological activity, its three-dimensional structure and electronic properties must be complementary to its biological target. The planarity of the oxazole ring is a fundamental spatial characteristic. semanticscholar.org This flat structure can facilitate insertion into binding pockets and promotes π-stacking interactions with aromatic amino acid residues in proteins or with DNA bases.
From an electronic standpoint, the distribution of charge within the molecule is a key determinant of its interaction capabilities. Molecular Electrostatic Potential (MEP) maps are used to visualize electron-rich and electron-deficient regions, which indicate likely sites for electrophilic and nucleophilic interactions, respectively. irjweb.com The oxygen atom of the oxazole ring is typically an area of negative potential, while other parts of the molecule can be tuned by substituents to create positive potentials, guiding the molecule's orientation within a binding site. irjweb.com Furthermore, the HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of the molecule; a smaller gap often correlates with higher reactivity. irjweb.com
| Requirement | Description | Importance in Target Binding | Reference |
|---|---|---|---|
| Planar Scaffold | The five-membered oxazole ring is an aromatic, planar structure. | Facilitates insertion into flat binding domains and enables π-stacking interactions. | semanticscholar.org |
| Defined Conformation | The spatial arrangement of substituents is critical. Some derivatives adopt stable conformations stabilized by intramolecular forces. | Ensures the molecule has the correct shape to fit into the target's binding site. A rigid conformation can enhance binding affinity. | derpharmachemica.comnih.gov |
| Specific Electrostatic Potential | The distribution of electron density (MEP) across the molecule creates distinct positive and negative regions. | Guides the molecule to its binding site and determines key electrostatic and hydrogen bonding interactions. | irjweb.com |
| Optimal HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Influences the molecule's chemical reactivity and kinetic stability, which is essential for covalent or charge-transfer interactions with the target. | irjweb.com |
Advanced Research Applications of Ethyl 2,4 Dimethyloxazole 5 Carboxylate in Chemical Science
Role as Building Blocks and Intermediates in Complex Molecule Synthesis
The oxazole (B20620) ring is a key structural motif found in numerous natural products and pharmacologically active molecules. nih.govtandfonline.com Ethyl 2,4-dimethyloxazole-5-carboxylate, as a functionalized oxazole, provides a robust platform for chemical elaboration, enabling the synthesis of diverse and complex compounds.
The structural framework of this compound is a key component for constructing analogues of naturally occurring bioactive compounds. The oxazole moiety itself is present in many peptides isolated from marine organisms, where it contributes to the molecule's stability and biological function through peptide-protein or DNA/RNA interactions. nih.gov The synthesis of these complex peptides often involves the cyclization and oxidation of amino acid precursors like serine or threonine. nih.gov
Research has demonstrated the utility of related oxazole structures in the synthesis of analogues for natural products like pimprinine (B1677892), an antifungal alkaloid. For instance, 5-(3-indolyl)-oxazoles, which can be synthesized using methods like the van Leusen reaction, serve as direct precursors for pimprinine analogues. mdpi.com Furthermore, a doctoral thesis has explicitly detailed the hydrolysis of this compound to its corresponding carboxylic acid as a key step in a synthetic pathway, highlighting its direct application as a precursor in multi-step syntheses. pitt.edu
The reactivity of the oxazole ring in this compound allows it to be used in the formation of more complex polycyclic systems. Fused heterocycles are of great interest in medicinal chemistry as they expand the chemical space and can lead to novel biological activities.
Methodologies have been developed for creating a variety of fused systems from oxazole precursors:
Fused Oxazole-Coumarins: Oxidative cross-coupling reactions using catalysts like copper(II) chloride (CuCl₂) have been employed to synthesize fused oxazole-containing coumarin (B35378) derivatives. rsc.org
Pyrrolo[1,2-b]pyridazines: These systems can be synthesized via 1,3-dipolar cycloaddition reactions. The process involves the in-situ generation of mesoionic oxazolo-pyridazinones (münchnones) from precursor acids, which then react with dipolarophiles like methyl or ethyl propiolate. nih.gov This demonstrates how the oxazole core can be transformed into a pyrrole (B145914) ring as part of a larger, fused bicyclic structure.
Oxazolopyrrolopyridopyrimidines: Research into novel antibacterial agents has led to the synthesis of complex fused-ring systems like oxazolopyrrolopyridopyrimidines, which have shown activity against Gram-negative bacteria. nih.gov
These synthetic strategies showcase the versatility of the oxazole scaffold in constructing intricate, multi-ring heterocyclic compounds with potential applications in drug discovery.
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for drug discovery and bioconjugation due to its high efficiency and biocompatibility. dovepress.comchemrxiv.org Functionalized oxazoles are emerging as valuable reagents in this field.
Recent studies have focused on converting halooxazoles or oxazole carboxylic acids into terminal ethynyl (B1212043) oxazoles, which act as versatile building blocks for click reactions. chemrxiv.org Specifically, research on ethyl oxazole-5-carboxylic acid, a close structural relative of the title compound, has shown it can be functionalized to create these "clickable" intermediates. chemrxiv.org These ethynyl oxazoles react efficiently with various azides to form stable 1,2,3-triazole linkages, demonstrating over 90% yield of high-purity cycloadducts. chemrxiv.org This approach allows for the incorporation of the oxazole moiety into larger biomolecules or drug candidates. chemrxiv.org
Applications of this methodology are being explored in various therapeutic areas. For example, oxazole-based scaffolds are being used in conjunction with click chemistry to develop peptidomimetics designed to inhibit the formation of dental biofilms associated with periodontal disease. nih.gov
| Click Chemistry Application | Oxazole Precursor Type | Key Transformation | Potential Use |
| Drug Development | Ethyl oxazole-5-carboxylic acid | Functionalization to ethynyl oxazole | Synthesis of triazole-linked bioactive molecules chemrxiv.org |
| Peptidomimetics | 2-Chloromethyl-4,5-disubstituted oxazoles | Conversion to azidoalkyloxazoles | Inhibition of dental biofilm formation nih.gov |
| Molecular Labeling | Ethynyl oxazoles | Cycloaddition with benzyl (B1604629) azide (B81097) | Incorporation into complex molecular architectures chemrxiv.orgchemrxiv.org |
Exploration in Medicinal Chemistry and Bioactive Compound Design
The oxazole nucleus is a recognized pharmacophore, and derivatives of this compound are actively investigated for their therapeutic potential. tandfonline.comresearchgate.net The ability of the nitrogen and oxygen atoms in the ring to form non-covalent bonds with enzymes and receptors makes this scaffold a prime candidate for designing new bioactive agents. researchgate.net
Derivatives based on the oxazole framework have shown a wide spectrum of antimicrobial activities.
Antifungal Activity: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which can be conceptually derived from oxazole precursors through ring transformation strategies, has yielded compounds with potent antifungal properties. Several compounds from this class exhibited excellent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31-0.62 mg/mL, outperforming the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.govresearchgate.net
Antibacterial Activity: The same series of pyrrolo[2,3-d]pyrimidines also demonstrated significant antibacterial effects. Certain derivatives were found to have an MIC of 0.31 mg/mL against Staphylococcus aureus, which is superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net Fused-ring systems incorporating the oxazole structure have also been developed, showing weak but promising activity against Gram-negative bacteria. nih.gov
Antiviral Activity: The strategy of molecular hybridization, combining the oxazole scaffold with other pharmacophores like acylhydrazone, is being explored for antiviral applications. Acylhydrazone-oxazole hybrids have been designed and evaluated through in-silico docking studies against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. These studies suggest that such hybrids could be potential antiviral agents, opening a pathway for the development of new treatments. mdpi.com
The development of novel anticancer agents is a major focus of medicinal chemistry, and the oxazole scaffold is a key component in many promising compounds.
Synthetic routes starting from oxazole-based mesoionic intermediates have been used to create new pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov These compounds were subsequently tested for their cytotoxic effects on various human cancer cell lines. The results from these antiproliferative assays are summarized below.
| Compound Class | Target Cancer Cell Line | Activity/Observation | Reference |
| Pyrrolo[1,2-b]pyridazines | LoVo (colon adenocarcinoma) | Investigated for cytotoxic effects. | nih.gov |
| Pyrrolo[1,2-b]pyridazines | SK-OV-3 (ovary carcinoma) | Investigated for cytotoxic effects. | nih.gov |
| Pyrrolo[1,2-b]pyridazines | MCF-7 (breast adenocarcinoma) | Investigated for cytotoxic effects. | nih.gov |
Furthermore, the application of click chemistry to synthesize 1,2,3-triazoles from heterocyclic precursors like oxazoles is a rapidly growing area in the discovery of anticancer drugs. dovepress.com This modular approach facilitates the creation of large libraries of compounds for screening against various cancer targets, including topoisomerases and protein kinases. dovepress.com
Research into Anti-inflammatory and Analgesic Compounds
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation can lead to various diseases. The search for new anti-inflammatory and analgesic agents with improved efficacy and fewer side effects is a major goal of pharmaceutical research. While the oxazole ring is a component of some compounds investigated for these properties, a thorough review of scientific literature reveals no specific studies focused on the anti-inflammatory or analgesic potential of this compound.
Research in this area typically involves in-vitro assays, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) inhibition, and in-vivo models like carrageenan-induced paw edema in rodents. nih.govnih.gov However, data from such investigations for this compound are not present in published studies. Consequently, there are no detailed research findings or data tables to report regarding its activity in this domain.
Investigation of Antidiabetic Activity
Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels, and research into new antidiabetic agents is a global health priority. One common therapeutic strategy is the inhibition of enzymes like α-glucosidase, which helps to control postprandial hyperglycemia. Although various heterocyclic compounds are studied for their potential to inhibit such enzymes, there is no available scientific literature detailing investigations into the antidiabetic activity of this compound. As such, its efficacy as an antidiabetic agent remains un-investigated and undocumented.
Studies on Anticonvulsant Properties
Epilepsy is a neurological disorder that affects millions worldwide, driving the need for new anticonvulsant drugs with better safety and efficacy profiles. Preclinical screening for anticonvulsant activity often employs the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to identify promising candidates. nih.govbiointerfaceresearch.commdpi.com Despite the evaluation of various oxazole and related heterocyclic structures in this field, dedicated research on the anticonvulsant properties of this compound has not been reported. Therefore, no data on its efficacy, median effective dose (ED₅₀), or neurotoxicity is available.
Exploration of Antioxidant Activity
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The evaluation of a compound's antioxidant potential is a common step in drug discovery, often utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and ferric reducing antioxidant power (FRAP). nih.govresearchgate.netmdpi.com A review of current research indicates that this compound has not been specifically evaluated in these or other antioxidant assays. There are no published findings or comparative data against standard antioxidants like ascorbic acid or Trolox.
Applications in Material Science
The unique structural and electronic properties of heterocyclic compounds make them candidates for various applications in material science, including the development of polymers, conductive materials, and specialty chemicals. thegoodscentscompany.com However, there is no documented research exploring the use of this compound in this field. Its physical and chemical properties relevant to material science applications have not been reported.
Luminescent and Fluorescent Dye Development
Molecules with fluorescent properties are crucial for applications ranging from biological imaging to organic light-emitting diodes (OLEDs). The oxazole core is known to be a component of some fluorescent compounds. Despite this, there are no specific studies available that investigate the luminescent or fluorescent properties of this compound. Data regarding its excitation/emission spectra, quantum yield, and potential as a fluorescent dye are absent from the scientific literature.
Polymeric Materials and Functionalized Surfaces
There is currently a lack of published research demonstrating the incorporation of this compound into polymeric matrices or its use in the modification and functionalization of surfaces. While the molecular structure of the compound, featuring an oxazole ring and a carboxylate group, suggests potential for such applications, scientific studies to this effect have not been reported. The ester and heterocyclic functionalities could theoretically serve as points for polymerization or for grafting onto surfaces to impart specific properties. However, without experimental data, this remains speculative.
Corrosion Inhibition Research
Similarly, the role of this compound as a corrosion inhibitor does not appear to be a focus of current research. Typically, effective organic corrosion inhibitors possess heteroatoms (like nitrogen and oxygen in this case) and pi-electrons, which facilitate their adsorption onto metal surfaces.
Adsorption Mechanisms on Metal Surfaces
No studies were found that investigate the adsorption mechanisms of this compound on any metal surface. Research in this area would typically involve electrochemical and surface analysis techniques to understand the nature of the interaction between the inhibitor molecule and the metal.
Surface Film Formation and Protective Properties
Consequently, without evidence of adsorption studies, there is no information regarding the formation of a protective surface film by this compound. The effectiveness of a corrosion inhibitor is contingent on its ability to form a stable and adherent film that isolates the metal from the corrosive environment. Data on the protective properties, such as inhibition efficiency and long-term stability, are not available.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,4-dimethyloxazole-5-carboxylate, and how can purity be optimized during synthesis?
- Methodology : The compound is synthesized via multi-step reactions involving cyclization and esterification. Key intermediates include substituted oxazole precursors. Purity is optimized using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate and final product purity .
- Analytical Validation : Confirm identity using (δ 1.3 ppm for ethyl CH, δ 2.4–2.6 ppm for oxazole CH) and (δ 165–170 ppm for carbonyl carbons). LC-MS (ESI+) provides molecular ion confirmation (expected [M+H] at m/z 198.1) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula (CHNO).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (space group, unit cell parameters) resolves bond lengths and angles. Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Approach : Validate datasets using the R value (<5% for high-quality data). Address disorder via PART instructions in SHELXL. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that may influence packing .
- Software Tools : Use PLATON to check for missed symmetry and ADDSYM to detect higher symmetry. Employ OLEX2 for real-space refinement of electron density maps .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO map identifies electrophilic sites (e.g., carbonyl carbon at C5). Solvent effects (PCM model) improve accuracy for reaction in polar aprotic solvents .
- MD Simulations : Simulate reaction pathways using NAMD or GROMACS to study solvent accessibility and transition states.
Q. How can reaction conditions be optimized for derivatives with enhanced bioactivity?
- DoE Framework : Apply a 2 factorial design to variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal yield (e.g., 85% at 80°C, 10 mol% catalyst, DMF) .
- Bioactivity Screening : Test derivatives against kinase assays (e.g., EGFR inhibition) using fluorescence polarization. IC values correlate with substituent electronic profiles (Hammett σ constants) .
Q. What safety protocols are critical for handling this compound in hydrolysis studies?
- PPE : Wear nitrile gloves (tested for permeation resistance) and ANSI-certified goggles. Use fume hoods with >100 fpm face velocity during reactions with aqueous acid/base.
- Decomposition Mitigation : Avoid heating above 150°C to prevent hazardous decomposition (CO, NO). Neutralize waste with 10% NaOH before disposal .
Q. How can researchers validate interactions between this compound and serum albumin for drug delivery studies?
- Biophysical Assays : Perform fluorescence quenching (HSA at 280 nm excitation) to calculate binding constants (K) via Stern-Volmer plots. Confirm binding mode (hydrophobic vs. electrostatic) with molecular docking (AutoDock Vina) using PDB ID 1AO6 .
- Circular Dichroism : Monitor secondary structural changes in HSA (α-helix content) upon ligand binding to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
